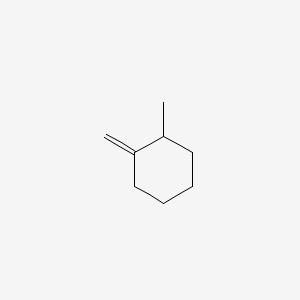

1-Methyl-2-methylenecyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-methylidenecyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXCDRBHYIAFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950803 | |

| Record name | 1-Methyl-2-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2808-75-5 | |

| Record name | 1-Methyl-2-methylenecyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Isomers and Stability of 1-Methyl-2-methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers of 1-methyl-2-methylenecyclohexane, with a primary focus on their relative thermodynamic stabilities. Understanding the factors that govern the stability of these isomers is critical for predicting reaction outcomes, designing synthetic pathways, and interpreting mechanistic studies in the context of drug development and organic chemistry research.

Introduction to the Structural Isomers

1-Methyl-2-methylenecyclohexane is an exocyclic alkene. Its structural isomers are other C8H14 cyclic alkenes that differ in the position of the double bond and the methyl group on the cyclohexane (B81311) ring. The key isomers for stability comparison fall into two main categories: those with an exocyclic double bond and those with an endocyclic double bond. The primary isomers relevant to this discussion, by analogy with the well-studied methylcyclohexene isomers, include:

-

1-Methyl-2-methylenecyclohexane: An exocyclic alkene where the double bond is outside the ring, adjacent to the methyl-substituted carbon.

-

1-Methylcyclohexene: A trisubstituted endocyclic alkene.

-

3-Methylcyclohexene: A disubstituted endocyclic alkene.

-

4-Methylcyclohexene: A disubstituted endocyclic alkene.

The relative stability of these isomers is determined by a combination of electronic and steric factors, primarily the degree of substitution of the double bond and the inherent strain in the ring system.

Thermodynamic Stability of Isomers

The thermodynamic stability of alkenes is inversely related to their potential energy; more stable isomers have lower potential energy. A common method for quantifying these stability differences is through the measurement of heats of hydrogenation and isomerization. Generally, a higher degree of substitution of the sp² hybridized carbons of the double bond leads to increased stability.[1] This is attributed to hyperconjugation, the stabilizing interaction of electrons in adjacent C-H σ-bonds with the π-system of the double bond.

Based on this principle, the trisubstituted endocyclic alkene, 1-methylcyclohexene, is predicted to be the most stable isomer.[1][2] Experimental data from isomerization and hydrogenation studies on the closely related C7H12 methylcyclohexene isomers confirm this prediction.[2]

Quantitative Stability Data

The relative stabilities of the methylcyclohexene isomers, which serve as a strong model for the isomers of 1-methyl-2-methylenecyclohexane, have been determined experimentally. The following table summarizes the heats of isomerization relative to the most stable isomer, 1-methylcyclohexene.

| Isomerization Reaction | ΔH°iso (kJ/mol) | Reference |

| Methylenecyclohexane → 1-Methylcyclohexene | -7.2 ± 0.3 | [3] |

| 3-Methylcyclohexene → 1-Methylcyclohexene | -8.1 ± 0.3 | [3] |

| 4-Methylcyclohexene → 1-Methylcyclohexene | -6.7 ± 0.4 | [4] |

Data from equilibrium studies. A negative value indicates that the formation of 1-methylcyclohexene is an exothermic process, meaning 1-methylcyclohexene is more stable.

The heat of hydrogenation also provides a direct measure of alkene stability. A more stable alkene releases less heat upon hydrogenation to the corresponding alkane.

| Isomer | Heat of Hydrogenation (kJ/mol) |

| 1-Methylcyclohexene | -112.1 ± 0.4 |

| Methylenecyclohexane | Data not available |

| 3-Methylcyclohexene | Data not available |

| 4-Methylcyclohexene | Data not available |

From the available data, the order of stability for the analogous methylcyclohexene isomers is: 1-Methylcyclohexene > 4-Methylcyclohexene > Methylenecyclohexane > 3-Methylcyclohexene [2]

This trend highlights that the endocyclic, trisubstituted alkene is the most stable. Among the disubstituted isomers, the endocyclic forms are generally more stable than the exocyclic form, although other factors can influence this.[2]

Experimental Protocols for Determining Alkene Stability

The quantitative data presented above are typically determined through two primary experimental methods: isomerization equilibria and hydrogenation calorimetry.

Isomerization Equilibria

This method involves establishing a chemical equilibrium between the different isomers and analyzing the composition of the equilibrium mixture.

Methodology Outline: [3]

-

Equilibration: A sample containing one or more of the isomers is exposed to a catalyst, such as an acid or a supported metal catalyst, at a controlled temperature until equilibrium is achieved.

-

Compositional Analysis: The composition of the equilibrium mixture is determined using a technique like gas chromatography (GC).

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) for each isomerization reaction is calculated from the concentrations of the isomers at equilibrium.

-

Thermodynamic Parameter Determination: The Gibbs free energy change (ΔG°) for the isomerization is calculated from the equilibrium constant (ΔG° = -RT ln Keq). By measuring Keq at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van't Hoff plot (ln Keq vs. 1/T).[3]

Hydrogenation Calorimetry

This technique measures the heat released when an alkene is hydrogenated to its corresponding alkane.

Methodology Outline: [2]

-

Calorimeter Setup: A reaction calorimeter is used, which is a device designed to measure the heat changes in a chemical reaction.

-

Reactant Preparation: A precisely weighed amount of the alkene isomer is dissolved in a suitable solvent (e.g., acetic acid) and placed in the reaction vessel of the calorimeter. A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is also added.

-

Thermal Equilibration: The reaction vessel is allowed to reach thermal equilibrium with its surroundings, and the initial temperature (T₁) is recorded.

-

Hydrogenation Reaction: The vessel is flushed and then pressurized with hydrogen gas. The mixture is stirred vigorously to initiate the reaction. The exothermic hydrogenation reaction causes the temperature of the system to rise.

-

Temperature Measurement: The temperature is monitored until it reaches a maximum and stabilizes (T₂), indicating the completion of the reaction.

-

Data Analysis:

-

The temperature change (ΔT = T₂ - T₁) is calculated.

-

The total heat evolved (q) is determined using the heat capacity of the calorimeter (Ccal): q = Ccal × ΔT.

-

The moles of alkene hydrogenated (n) are calculated from the initial mass.

-

The molar enthalpy of hydrogenation (ΔHhydrog) is then calculated: ΔHhydrog = -q / n.

-

-

Comparative Analysis: The procedure is repeated for each isomer. A less negative (smaller absolute value) heat of hydrogenation indicates a more stable starting alkene.[1]

Visualizing Stability Relationships

The following diagrams illustrate the key concepts and workflows related to the stability of 1-methyl-2-methylenecyclohexane isomers.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Methyl-2-methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-methylenecyclohexane is a cyclic alkene of interest in organic synthesis and mechanistic studies. As an exocyclic isomer of dimethylcyclohexene, its thermodynamic properties are crucial for understanding its relative stability, reactivity, and potential applications in chemical synthesis and drug development. This technical guide provides a comprehensive overview of the available thermodynamic data for 1-Methyl-2-methylenecyclohexane and its isomers, details the experimental protocols for their determination, and visualizes key chemical transformations. While experimental data for 1-Methyl-2-methylenecyclohexane is sparse, this guide leverages data from its close structural analog, methylenecyclohexane (B74748), to provide a thorough understanding of the experimental methodologies.

Core Thermodynamic Data

The thermodynamic stability of 1-Methyl-2-methylenecyclohexane is best understood in the context of its isomers. The equilibrium between the exocyclic 1-Methyl-2-methylenecyclohexane and its endocyclic isomer, 1,2-dimethylcyclohexene (B155917), is a key determinant of its behavior in chemical reactions.

Isomerization Thermodynamics

The isomerization of methylenecyclohexane to the more stable endocyclic 1-methylcyclohexene has been studied, providing insight into the relative stabilities of exocyclic versus endocyclic double bonds in a six-membered ring system.[1] This serves as a valuable model for the isomerization of 1-Methyl-2-methylenecyclohexane to 1,2-dimethylcyclohexene.

Table 1: Thermodynamic Data for the Isomerization of Methylenecyclohexane to 1-Methylcyclohexene [1]

| Parameter | Value | Units |

| ΔrH° | -7.3 ± 1.7 | kJ/mol |

| ΔrS° | -15.9 ± 0.3 | J/(mol·K) |

Note: These values are for the isomerization of methylenecyclohexane to 1-methylcyclohexene and serve as an estimate for the analogous 1-Methyl-2-methylenecyclohexane isomerization.

Calculated Thermodynamic Properties

Table 2: Calculated Thermodynamic Properties of 1-Methyl-2-methylenecyclohexane

| Property | Value | Units |

| Enthalpy of Formation (gas, 298.15 K) | -69.89 | kJ/mol |

| Gibbs Free Energy of Formation (gas, 298.15 K) | 94.01 | kJ/mol |

| Ideal Gas Heat Capacity (Cp,gas at 401.15 K) | 200.35 | J/(mol·K) |

| Enthalpy of Vaporization | 33.99 | kJ/mol |

| Boiling Point | 401.15 | K |

Experimental Protocols

The determination of the thermodynamic properties of volatile organic compounds like 1-Methyl-2-methylenecyclohexane involves precise calorimetric techniques. The following sections detail the methodologies for key experiments, using studies on the closely related methylenecyclohexane as a procedural model.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation is often derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Methodology Outline:

-

Sample Preparation: A precisely weighed sample of the volatile liquid is encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation. The capsule is then placed in a crucible inside a high-pressure vessel, the "bomb."

-

Pressurization and Ignition: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm. The sample is then ignited electrically.

-

Calorimetry: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The heat released by the combustion reaction is absorbed by the bomb, water, and calorimeter components, causing a measurable temperature increase.

-

Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer before and after combustion to determine the temperature change (ΔT).

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by burning a substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation: The heat of combustion at constant volume (ΔU_c) is calculated using the formula: ΔU_c = -C_cal * ΔT / n where n is the number of moles of the sample. The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the reaction.

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of a substance is determined by measuring the energy required to raise its temperature by a specific amount. Adiabatic calorimetry is a common method for liquids.

Methodology Outline:

-

Apparatus: An adiabatic calorimeter consists of a sample cell containing the substance, a heater, and a temperature sensor. This cell is placed within an adiabatic shield, which is heated independently to maintain its temperature as close as possible to that of the sample cell, minimizing heat loss.

-

Sample Loading: A known mass of the liquid sample is sealed in the sample cell.

-

Heating: A precisely measured amount of electrical energy (Q) is supplied to the heater in the sample cell over a specific time period.

-

Temperature Measurement: The temperature of the sample is measured before and after the energy input to determine the temperature change (ΔT).

-

Calculation: The heat capacity (Cp) is calculated using the formula: Cp = Q / (m * ΔT) where m is the mass of the sample. Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

Signaling Pathways and Logical Relationships

Isomerization of 1-Methyl-2-methylenecyclohexane

The acid-catalyzed isomerization of 1-Methyl-2-methylenecyclohexane to the more thermodynamically stable 1,2-dimethylcyclohexene proceeds through a carbocation intermediate. The endocyclic isomer is favored due to the greater substitution of the double bond, which leads to increased stability.

References

The Elusive Presence of 1-Methyl-2-methylenecyclohexane in the Plant Kingdom: A Technical Overview

Abstract

1-Methyl-2-methylenecyclohexane is a monoterpene that has been noted for its presence in the plant kingdom, specifically within the essential oil of Ferula ovina. However, a comprehensive review of contemporary scientific literature reveals a conspicuous absence of detailed quantitative data and specific experimental protocols for this particular compound. This technical guide synthesizes the available information on its reported natural occurrence and provides a broader context by examining the well-documented analytical methodologies and biosynthetic pathways relevant to the analysis of related volatile compounds in the Ferula genus. While direct evidence remains sparse, this paper serves as a foundational resource for researchers interested in the phytochemical landscape of Ferula species and the analytical chemistry of their essential oils.

Natural Occurrence

The primary report of 1-Methyl-2-methylenecyclohexane in the botanical sphere points to its existence in Ferula ovina, a perennial herb belonging to the Apiaceae family. Despite this initial citation, subsequent detailed chemical analyses of Ferula ovina essential oil from various geographical locations have not consistently identified or quantified this specific isomer. These studies, however, have provided extensive data on other monoterpenes and sesquiterpenes that constitute the bulk of the plant's volatile profile.

Table 1: Major Volatile Constituents of Ferula ovina Essential Oil

The following table summarizes the major chemical components frequently identified in the essential oil of Ferula ovina through gas chromatography-mass spectrometry (GC-MS) analysis. It is important to note the variability in composition, which can be attributed to factors such as geographical origin, climate, and the specific part of the plant being analyzed.

| Compound | Chemical Class | Percentage Range (%) |

| α-Pinene | Monoterpene | 6.9 - 47.8 |

| β-Pinene | Monoterpene | 1.5 - 47.9 |

| Sabinene | Monoterpene | 0.1 - 28.3 |

| β-Phellandrene | Monoterpene | 0 - 10.8 |

| Myrcene | Monoterpene | 2.4 - 5.8 |

| Isobornyl acetate | Monoterpene Ester | 9.2 |

| Eremophilene | Sesquiterpene | 3.1 - 12.0 |

Note: The data presented is a synthesis from multiple studies on Ferula ovina essential oil composition. The absence of 1-Methyl-2-methylenecyclohexane in these lists suggests it is likely a trace component, if present at all.

Experimental Protocols

While protocols specifically targeting 1-Methyl-2-methylenecyclohexane are not available, the methodologies employed for the analysis of essential oils from Ferula species are well-established and would be suitable for its detection and quantification. The standard workflow involves extraction of the volatile compounds followed by chromatographic separation and mass spectrometric identification.

Extraction of Essential Oils: Hydrodistillation

A prevalent method for extracting essential oils from plant material is hydrodistillation, often performed using a Clevenger-type apparatus.

-

Plant Material Preparation: The aerial parts (leaves, stems, flowers) or fruits of the plant are collected and typically air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then ground into a coarse powder to increase the surface area for efficient oil extraction.

-

Hydrodistillation Process: A known quantity of the powdered plant material is placed in a flask with a sufficient volume of distilled water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and is directed into a condenser.

-

Oil Collection: In the condenser, the steam is cooled and condenses back into a liquid. This liquid, a mixture of water and essential oil, is collected in a separating funnel (graduated burette). Due to their different densities and immiscibility, the essential oil forms a distinct layer on top of the aqueous layer.

-

Drying and Storage: The collected oil is separated and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The pure oil is then stored in airtight, dark glass vials at low temperatures (e.g., 4°C) to prevent degradation.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the individual components of a complex mixture like an essential oil.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. A common setup might involve an Agilent or Shimadzu GC-MS system.

-

Chromatographic Column: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of monoterpenes.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is essential for good separation. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240-280°C at a rate of 3-5°C/min.

-

Injection: A small volume of the diluted essential oil (e.g., 1 µL of a 1% solution in hexane) is injected into the heated injector port, typically in split mode.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

-

Component Identification: The identification of individual compounds is achieved by comparing their retention indices (relative to a series of n-alkanes) and their mass spectra with those of authentic standards and entries in mass spectral libraries such as NIST and Wiley.

Signaling and Biosynthetic Pathways

The biosynthesis of 1-Methyl-2-methylenecyclohexane, as a C10 monoterpene, is presumed to follow the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway synthesizes the universal five-carbon precursors for all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The formation of the specific 1-Methyl-2-methylenecyclohexane backbone would arise from the cyclization of a C10 precursor, geranyl pyrophosphate (GPP), catalyzed by a specific terpene synthase enzyme. The exact enzyme responsible for this particular cyclization in Ferula ovina has not been characterized.

Caption: General biosynthetic pathway for monoterpenes via the MEP pathway in plant plastids.

Experimental and Logical Workflows

The logical workflow for investigating a specific volatile compound in a plant involves a systematic process from sample collection to data analysis and interpretation.

Caption: A typical experimental workflow for the extraction and analysis of plant essential oils.

Conclusion and Future Directions

The natural occurrence of 1-Methyl-2-methylenecyclohexane in plants, particularly in Ferula ovina, remains an area that requires further investigation. While its presence has been reported, the lack of corroborating quantitative data in subsequent, detailed phytochemical studies suggests it is, at best, a minor or trace component. The established protocols for essential oil analysis, namely hydrodistillation followed by GC-MS, are fully capable of detecting and quantifying this compound should it be present in significant amounts.

Future research should focus on:

-

Targeted Analysis: Performing GC-MS analysis of Ferula ovina essential oil with a specific focus on identifying and quantifying trace isomers of methyl-methylenecyclohexane, possibly using authentic standards for confirmation.

-

Enzyme Discovery: Investigating the terpene synthase portfolio of Ferula ovina to identify the specific enzyme responsible for the cyclization of GPP into various monoterpene skeletons. This could definitively confirm or refute the plant's capability to synthesize 1-Methyl-2-methylenecyclohexane.

-

Broader Screening: Expanding the phytochemical screening to other species within the Ferula genus to determine if this compound is more prevalent in related plants.

This technical guide provides the necessary background and methodological framework for researchers to pursue these lines of inquiry, ultimately shedding more light on the elusive nature of 1-Methyl-2-methylenecyclohexane in the plant kingdom.

An In-Depth Technical Guide to the Electrophilic Addition Mechanism of 1-Methyl-2-methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition mechanism as it applies to 1-methyl-2-methylenecyclohexane. Drawing upon established principles of organic chemistry and data from analogous systems, this document details the expected regiochemical and stereochemical outcomes of reactions with key electrophiles.

Executive Summary

1-Methyl-2-methylenecyclohexane presents an interesting case for electrophilic addition due to its unsymmetrical exocyclic double bond. The regioselectivity of these reactions is primarily governed by the stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. Protonation of the exocyclic methylene (B1212753) group leads to the formation of a stable tertiary carbocation, which dictates the subsequent nucleophilic attack. This guide will explore the mechanisms of hydrobromination, bromination, and acid-catalyzed hydration, providing predicted outcomes and generalized experimental protocols based on closely related substrates.

Core Principles of Electrophilic Addition

Electrophilic addition to alkenes is a fundamental reaction in organic synthesis. The π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. This initial step typically results in the formation of a carbocation intermediate. The stability of this carbocation is paramount in determining the reaction's regioselectivity. Carbocation stability follows the order: tertiary > secondary > primary. Consequently, in the addition of an electrophile (E+) to an unsymmetrical alkene, the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. This principle is famously encapsulated in Markovnikov's rule.[1][2][3][4][5]

For 1-methyl-2-methylenecyclohexane, the two carbon atoms of the double bond are the exocyclic methylene carbon (a primary carbon) and the ring carbon at position 2 (a secondary carbon). Protonation of the exocyclic methylene carbon leads to the formation of a tertiary carbocation at position 2 of the cyclohexane (B81311) ring, which is highly favored over the primary carbocation that would form if protonation occurred at the ring carbon.

Electrophilic Addition Reactions of 1-Methyl-2-methylenecyclohexane

Hydrobromination (Addition of HBr)

The reaction of 1-methyl-2-methylenecyclohexane with hydrogen bromide (HBr) is a classic example of an electrophilic addition that proceeds via a carbocation intermediate.

Mechanism:

-

Protonation: The π-electrons of the exocyclic double bond attack the electrophilic hydrogen of HBr. This protonation occurs at the methylene carbon to form the more stable tertiary carbocation at the C2 position of the ring.[1][4]

-

Nucleophilic Attack: The bromide ion (Br-), now acting as a nucleophile, attacks the electrophilic tertiary carbocation.

Predicted Major Product: The major product of this reaction is predicted to be 2-bromo-1,2-dimethylcyclohexane .

Regioselectivity: The reaction is highly regioselective, following Markovnikov's rule, due to the preferential formation of the tertiary carbocation.[1][3][4]

Stereochemistry: The carbocation intermediate is planar. Therefore, the bromide ion can attack from either face of the ring, leading to a racemic mixture of stereoisomers if a new chiral center is formed and no other stereocenters are present to influence the attack.

Illustrative Reaction Pathway: Hydrobromination

Caption: Predicted hydrobromination mechanism.

Bromination (Addition of Br₂)

The addition of bromine (Br₂) across the double bond of 1-methyl-2-methylenecyclohexane is expected to proceed through a cyclic bromonium ion intermediate.

Mechanism:

-

Formation of Bromonium Ion: The alkene's π-bond attacks one of the bromine atoms in Br₂, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom (a bromonium ion).

-

Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in anti-addition of the two bromine atoms.

Regioselectivity: In an unsymmetrical bromonium ion, the subsequent nucleophilic attack by the bromide ion generally occurs at the more substituted carbon, as it can better accommodate a partial positive charge. Therefore, one bromine atom will add to the C2 position and the other to the exocyclic methylene carbon.

Stereochemistry: The reaction is stereospecific, with the two bromine atoms adding in an anti fashion. This means they will be on opposite faces of the original double bond plane.

Predicted Major Product: The major product is predicted to be (1R,2S)-1-(bromomethyl)-2-bromo-1-methylcyclohexane and its enantiomer.

Illustrative Reaction Pathway: Bromination

Caption: Predicted bromination mechanism.

Acid-Catalyzed Hydration (Addition of H₂O in the presence of H₃O⁺)

The acid-catalyzed hydration of 1-methyl-2-methylenecyclohexane adds a molecule of water across the double bond to form an alcohol.

Mechanism:

-

Protonation: Similar to hydrobromination, the reaction is initiated by the protonation of the exocyclic methylene carbon by a hydronium ion (H₃O⁺) to form the stable tertiary carbocation at the C2 position.[6]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the tertiary carbocation.

-

Deprotonation: Another water molecule acts as a base to deprotonate the resulting oxonium ion, yielding the alcohol product and regenerating the acid catalyst (H₃O⁺).

Regioselectivity: This reaction also follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C2) to form a tertiary alcohol.[6]

Predicted Major Product: The major product is predicted to be 1,2-dimethylcyclohexan-1-ol .

Illustrative Reaction Pathway: Acid-Catalyzed Hydration

Caption: Predicted acid-catalyzed hydration mechanism.

Quantitative Data Summary

Due to a lack of specific experimental data in the surveyed literature for 1-methyl-2-methylenecyclohexane, the following table presents expected product distributions based on the high regioselectivity predicted by the stability of the tertiary carbocation intermediate. These are illustrative and would require experimental verification.

| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product | Expected Major Product Yield |

| Hydrobromination | HBr | 2-Bromo-1,2-dimethylcyclohexane | 1-(Bromomethyl)-1-methylcyclohexane | >95% |

| Bromination | Br₂ | trans-1-(Bromomethyl)-2-bromo-1-methylcyclohexane | cis-1-(Bromomethyl)-2-bromo-1-methylcyclohexane | >99% (anti-addition) |

| Acid-Catalyzed Hydration | H₃O⁺ | 1,2-Dimethylcyclohexan-1-ol | 1-(Hydroxymethyl)-1-methylcyclohexane | >95% |

Generalized Experimental Protocols

The following are generalized experimental protocols for electrophilic additions to alkenes, adapted from procedures for structurally similar compounds. These should be optimized for 1-methyl-2-methylenecyclohexane.

General Protocol for Hydrobromination

-

Reaction Setup: A solution of 1-methyl-2-methylenecyclohexane in a non-polar, aprotic solvent (e.g., dichloromethane (B109758) or pentane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: A solution of HBr in acetic acid or gaseous HBr is slowly bubbled through the cooled alkene solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

General Protocol for Bromination

-

Reaction Setup: 1-Methyl-2-methylenecyclohexane is dissolved in an inert solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

-

Reagent Addition: A solution of bromine in the same solvent is added dropwise to the alkene solution with stirring. The disappearance of the reddish-brown color of bromine indicates its consumption.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by the color change.

-

Workup: The solvent is removed under reduced pressure.

-

Purification: The resulting dibromide can be purified by recrystallization or column chromatography.

General Protocol for Acid-Catalyzed Hydration

-

Reaction Setup: A mixture of 1-methyl-2-methylenecyclohexane and a large excess of water is prepared.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is slowly added to the mixture with stirring.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to increase the reaction rate.

-

Workup: After the reaction is complete (as determined by GC or TLC), the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent like diethyl ether.

-

Purification: The organic extracts are combined, washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The final alcohol product is purified by distillation or column chromatography.

Conclusion

References

A Comparative Analysis of the Reactivity of 1-Methyl-2-methylenecyclohexane and 1-Methylcyclohexene: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the chemical reactivity of two isomeric alkenes: the exocyclic 1-methyl-2-methylenecyclohexane and the endocyclic 1-methylcyclohexene. While direct kinetic data for 1-methyl-2-methylenecyclohexane is limited in the current literature, this paper synthesizes established principles of alkene reactivity, thermodynamic stability data of analogous compounds, and detailed experimental protocols for key reactions to offer a robust predictive comparison. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, aiding in the selection of appropriate isomers for specific synthetic transformations and in the prediction of reaction outcomes. All quantitative data is summarized in comparative tables, and key reaction pathways and experimental workflows are visualized using DOT language diagrams.

Introduction: Structural Isomers and Thermodynamic Stability

1-Methyl-2-methylenecyclohexane and 1-methylcyclohexene are structural isomers with the molecular formula C₈H₁₄. Their distinct placement of the carbon-carbon double bond—exocyclic versus endocyclic—imparts significant differences in their thermodynamic stability and, consequently, their chemical reactivity.

1.1. Structural Overview

-

1-Methylcyclohexene: An endocyclic alkene with a trisubstituted double bond within the six-membered ring. The methyl group is attached to one of the sp²-hybridized carbon atoms.

-

1-Methyl-2-methylenecyclohexane: An exocyclic alkene with a disubstituted double bond external to the ring. The methyl group is adjacent to the point of exocyclic unsaturation.

1.2. Thermodynamic Stability

The thermodynamic stability of an alkene is a critical factor influencing its reactivity. In general, for six-membered rings, endocyclic double bonds are more stable than exocyclic double bonds. This is attributed to a combination of factors including ring strain and the degree of substitution of the double bond. It is a well-established principle that increasing the substitution of a double bond increases its stability.

Comparative Reactivity in Key Alkene Transformations

The differing electronic and steric environments of the double bonds in 1-methyl-2-methylenecyclohexane and 1-methylcyclohexene are expected to lead to distinct reactivity profiles in common alkene reactions.

2.1. Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction rate is generally enhanced by increased electron density at the double bond.

-

1-Methylcyclohexene: As a trisubstituted alkene, its double bond is more electron-rich compared to the disubstituted double bond of its exocyclic isomer. This electronic factor would suggest a higher reactivity towards epoxidation.

-

1-Methyl-2-methylenecyclohexane: Being a disubstituted alkene, it is electronically less rich than 1-methylcyclohexene. However, the exocyclic nature of the double bond may offer less steric hindrance to the approach of the bulky peroxy acid reagent, which could enhance its reactivity.

In general, for epoxidations, electronic effects tend to dominate, suggesting that 1-methylcyclohexene is likely to exhibit higher reactivity in epoxidation reactions. [3]

2.2. Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The first step, the addition of borane (B79455) (BH₃), is highly sensitive to steric hindrance.

-

1-Methylcyclohexene: The endocyclic, trisubstituted double bond presents a more sterically hindered environment for the approach of the borane reagent.

-

1-Methyl-2-methylenecyclohexane: The exocyclic double bond is generally more accessible, with one face being significantly less sterically encumbered. This reduced steric hindrance would favor the addition of borane.

Therefore, it is predicted that 1-methyl-2-methylenecyclohexane will exhibit greater reactivity in hydroboration reactions due to the lower steric hindrance of its exocyclic double bond.[4][5]

2.3. Ozonolysis

Ozonolysis is an oxidative cleavage of the double bond. The initial step of the reaction, the formation of the primary ozonide, is influenced by the nucleophilicity of the alkene.

-

1-Methylcyclohexene: The more electron-rich, trisubstituted double bond is expected to react more rapidly with ozone.

-

1-Methyl-2-methylenecyclohexane: The less substituted, disubstituted double bond is expected to be less reactive towards ozone compared to its endocyclic isomer.

Thus, 1-methylcyclohexene is predicted to be more reactive in ozonolysis reactions.

Data Presentation

The following table summarizes the predicted relative reactivity and known thermodynamic data for analogous compounds.

| Property | 1-Methyl-2-methylenecyclohexane | 1-Methylcyclohexene | Rationale |

| Alkene Substitution | Disubstituted (Exocyclic) | Trisubstituted (Endocyclic) | Structural analysis. |

| Relative Thermodynamic Stability | Less Stable | More Stable | Endocyclic, more substituted alkenes are generally more stable in six-membered rings.[1][2] |

| Predicted Relative Reactivity in Epoxidation | Lower | Higher | Higher electron density of the trisubstituted double bond favors reaction with electrophilic oxygen.[3] |

| Predicted Relative Reactivity in Hydroboration | Higher | Lower | Less steric hindrance of the exocyclic double bond facilitates the approach of the borane reagent.[4][5] |

| Predicted Relative Reactivity in Ozonolysis | Lower | Higher | Higher nucleophilicity of the trisubstituted double bond favors the initial cycloaddition of ozone. |

Experimental Protocols

Detailed methodologies for key reactions are provided below. While specific protocols for 1-methyl-2-methylenecyclohexane are not widely published, the following general procedures for analogous exocyclic alkenes can be adapted.

4.1. Synthesis of 1-Methylcyclohexene via Dehydration of 2-Methylcyclohexanol [2]

-

Materials: 2-methylcyclohexanol, 85% phosphoric acid, concentrated sulfuric acid, 10% sodium hydroxide (B78521) solution, saturated sodium chloride solution (brine), anhydrous sodium sulfate (B86663) or calcium chloride, round-bottom flask, Hickman still head, water-cooled condenser, separatory funnel, Erlenmeyer flask.

-

Procedure:

-

To a 50 mL round-bottom flask, add 10 mL of 2-methylcyclohexanol.

-

In a fume hood, carefully add 1.5 mL of 85% phosphoric acid and 0.5 mL of concentrated sulfuric acid to the flask.

-

Assemble a distillation apparatus with a Hickman still head and a water-cooled condenser.

-

Heat the flask gently to distill the alkene products as they form.

-

Collect the distillate and transfer it to a separatory funnel.

-

Wash the distillate sequentially with equal volumes of water, 10% sodium hydroxide solution, and brine.

-

Dry the organic layer with anhydrous sodium sulfate or calcium chloride.

-

The final product can be further purified by fractional distillation.

-

4.2. Epoxidation of an Alkene with m-CPBA [6]

-

Materials: Alkene (e.g., 1-methylcyclohexene), meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758), potassium bicarbonate, round-bottom flask, magnetic stirrer, addition funnel.

-

Procedure:

-

Dissolve the alkene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Add finely powdered, dry potassium bicarbonate to the solution.

-

Cool the flask in an ice bath.

-

With vigorous stirring, add a solution of purified m-CPBA in dichloromethane dropwise via the addition funnel over 2.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium sulfite (B76179) solution.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude epoxide.

-

4.3. Hydroboration-Oxidation of an Alkene [7]

-

Materials: Alkene, borane-tetrahydrofuran (B86392) complex (BH₃·THF), 3 M sodium hydroxide solution, 30% hydrogen peroxide solution, tetrahydrofuran (B95107) (THF, anhydrous), diethyl ether, saturated sodium chloride solution (brine).

-

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve the alkene in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of BH₃·THF dropwise with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂ at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the alcohol.

-

Mandatory Visualizations

Caption: General reaction pathways for epoxidation and hydroboration-oxidation of alkenes.

References

- 1. Solved For the synthesis of trans-2-methylcyclohexanol by | Chegg.com [chegg.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. s3.smu.edu [s3.smu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Stereochemistry of Reactions of 1-Methyl-2-methylenecyclohexane

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the stereochemical outcomes of key organic reactions involving the prochiral alkene, 1-methyl-2-methylenecyclohexane. This guide focuses on the directing effects of the resident stereocenter and the conformational biases of the cyclohexane (B81311) ring that govern facial selectivity.

Introduction: The Stereochemical Landscape of 1-Methyl-2-methylenecyclohexane

1-Methyl-2-methylenecyclohexane is an exocyclic alkene featuring a stereogenic center at the C1 position. The methyl group at this position, combined with the conformational constraints of the cyclohexane ring, creates a distinct steric environment on the two faces of the π-system. This inherent chirality dictates the stereochemical course of addition reactions, making it a valuable substrate for investigating and applying principles of asymmetric synthesis. The facial selectivity of these reactions is primarily governed by the approach of reagents from the least sterically hindered face, which is typically the face opposite to the pseudo-axial methyl group in the most stable chair conformation. This guide details the stereochemical control exerted in several pivotal transformations.

Key Reactions and Stereochemical Outcomes

The addition of reagents to the exocyclic double bond can occur from two diastereotopic faces: syn to the adjacent methyl group or anti to it. The preferred trajectory of attack is dictated by steric hindrance, leading to a predominance of one diastereomer.

Epoxidation

Epoxidation, commonly performed with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), involves the concerted addition of an oxygen atom across the double bond. For 1-methyl-2-methylenecyclohexane, the reagent preferentially approaches from the equatorial face to avoid steric repulsion from the axial hydrogens and the C1 methyl group. This results in the formation of an epoxide where the oxygen atom is anti to the methyl group.

Data Presentation: Stereoselectivity in Epoxidation

| Substrate | Reagent | Major Product Stereochemistry | Diastereomeric Ratio (anti:syn) | Reference |

| 2-Methyl-methylenecyclohexane | m-CPBA | Oxygen anti to C1-Methyl | 85:15 | [1] |

Experimental Protocol: Epoxidation with m-CPBA [1]

-

Setup: Dissolve 2-methyl-methylenecyclohexane (1.0 mmol) in 10 mL of dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-chloroperoxybenzoic acid (1.2 mmol, ~20% excess) portion-wise to the stirred solution over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by washing the mixture with 10% aqueous sodium bisulfite (NaHSO₃) solution, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction and Purification: Separate the organic phase, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude epoxide mixture can be analyzed by GLC and NMR to determine the product ratio. Further purification can be achieved via flash chromatography.

Hydroboration-Oxidation

The hydroboration-oxidation of 1-methyl-2-methylenecyclohexane is a two-step process that yields an alcohol with anti-Markovnikov regioselectivity. The first step, the addition of borane (B79455) (BH₃), is a stereospecific syn-addition. The borane molecule approaches the double bond from the less sterically hindered face, which is anti to the C1-methyl group. The subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[2][3][4] This results in the predominant formation of (trans)-2-methylcyclohexyl)methanol.

Data Presentation: Stereoselectivity in Hydroboration-Oxidation

| Substrate | Reagent Sequence | Major Product Stereochemistry | Expected Diastereomeric Excess | Reference |

| 1-Methyl-2-methylenecyclohexane | 1. BH₃·THF; 2. H₂O₂, NaOH | (trans)-2-methylcyclohexyl)methanol | High (typically >90% de) | [5][6] |

Experimental Protocol: Hydroboration-Oxidation [5]

-

Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 1-methyl-2-methylenecyclohexane (10 mmol) in 20 mL of dry tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C.

-

Hydroboration: Add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 11 mL, 11 mmol) dropwise to the alkene solution while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 mL of 3 M aqueous sodium hydroxide (B78521) (NaOH), followed by the slow, dropwise addition of 3 mL of 30% hydrogen peroxide (H₂O₂). Caution: This addition can be exothermic.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Workup and Extraction: Add water and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting alcohol by flash chromatography on silica (B1680970) gel.

Catalytic Hydrogenation

Catalytic hydrogenation of 1-methyl-2-methylenecyclohexane involves the syn-addition of two hydrogen atoms across the double bond. The alkene adsorbs onto the surface of the heterogeneous catalyst (e.g., PtO₂ or Pd/C) from its less hindered face.[7] For this substrate, this is the face anti to the C1-methyl group. This leads to the delivery of both hydrogen atoms from the same side, resulting in the formation of cis-1,2-dimethylcyclohexane (B165935) as the major product.

Data Presentation: Stereoselectivity in Catalytic Hydrogenation

| Substrate | Catalyst | Major Product | Expected Diastereomeric Ratio (cis:trans) | Reference |

| 1-Methyl-2-methylenecyclohexane | PtO₂ or Pd/C | cis-1,2-dimethylcyclohexane | High, favoring cis isomer | [7][8] |

Experimental Protocol: Catalytic Hydrogenation

-

Setup: Place a solution of 1-methyl-2-methylenecyclohexane (5 mmol) in 25 mL of ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) (e.g., 50 mg).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or using a balloon) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen atmosphere and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Rinse the filter pad with the reaction solvent. The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be analyzed by GC-MS and NMR to determine the diastereomeric ratio.

Visualizations of Reaction Pathways and Stereochemical Control

The following diagrams illustrate the logical and mechanistic principles governing the stereochemistry of these reactions.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Untitled Document [ursula.chem.yale.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

Theoretical Conformational Analysis of 1-Methyl-2-methylenecyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods used to determine the conformational landscape of 1-methyl-2-methylenecyclohexane. The principles and protocols outlined herein are broadly applicable to the conformational analysis of substituted cyclohexanes, a critical aspect of drug design and development where molecular geometry dictates biological activity.

Introduction

The conformational flexibility of cyclic molecules like 1-methyl-2-methylenecyclohexane is a key determinant of their physical, chemical, and biological properties. Understanding the relative energies and geometries of its stable conformers is crucial for predicting reactivity, designing new catalysts, and developing novel therapeutic agents. The presence of the exocyclic methylene (B1212753) group and the methyl substituent on the cyclohexane (B81311) ring introduces a complex interplay of steric and electronic effects that govern the conformational preferences.

This guide details the computational methodologies and theoretical considerations for a thorough conformational analysis of 1-methyl-2-methylenecyclohexane.

Conformational Isomers of 1-Methyl-2-methylenecyclohexane

The primary conformational isomers of the cyclohexane ring are the chair, twist-boat, and boat forms. For 1-methyl-2-methylenecyclohexane, the chair conformation is generally the most stable. Within the chair conformation, the methyl group can occupy either an axial or an equatorial position, leading to two distinct chair conformers.

Computational Methodologies

A robust theoretical investigation of the conformational preferences of 1-methyl-2-methylenecyclohexane involves a multi-step computational approach. This typically includes initial conformational searches using less computationally expensive methods, followed by geometry optimization and energy calculations using higher levels of theory.

Computational Workflow

The logical flow of a theoretical conformational analysis is depicted in the diagram below. This workflow ensures a systematic exploration of the potential energy surface and accurate determination of the relative energies of the conformers.

An In-depth Technical Guide to 1-Methyl-2-methylenecyclohexane: Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential hazards of 1-methyl-2-methylenecyclohexane. The information is intended for use by professionals in the fields of chemical research, drug development, and materials science. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties

1-Methyl-2-methylenecyclohexane is an unsaturated cyclic hydrocarbon. Its core structure consists of a cyclohexane (B81311) ring with a methyl substituent at the 1-position and an exocyclic methylene (B1212753) group at the 2-position.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [2] |

| CAS Number | 2808-75-5 | [1] |

| Appearance | Not specified, likely a colorless liquid | Inferred |

| Boiling Point | 124-127.5 °C at 760 mmHg | [1][3] |

| Density | 0.808 g/cm³ | [3] |

| Flash Point | 12.5 °C | [1] |

| Refractive Index | 1.452 | [3] |

Thermochemical and Other Properties

| Property | Value | Source(s) |

| Vapor Pressure | 13.5 mmHg at 25°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.75 | [1] |

| Exact Mass | 110.109550447 | [1] |

| Complexity | 92.2 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 1-methyl-2-methylenecyclohexane.

| Spectrum Type | Key Data/Observations | Source(s) |

| Mass Spectrometry (MS) | Data available in the NIST Mass Spectrometry Data Center. | [4] |

| Infrared (IR) Spectroscopy | IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [5] |

| ¹³C NMR Spectroscopy | A Varian FT-80 instrument was used to acquire the spectrum. | [2] |

| ¹H NMR Spectroscopy | No specific data found in the searched literature. |

Synthesis of 1-Methyl-2-methylenecyclohexane

The most common and effective method for the synthesis of 1-methyl-2-methylenecyclohexane is the Wittig reaction, utilizing 2-methylcyclohexanone (B44802) as the starting material.

Experimental Protocol: Wittig Reaction

This protocol is adapted from established procedures for the methylenation of cyclohexanones.[6][7]

Materials:

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous ether or tetrahydrofuran (B95107) (THF)

-

2-Methylcyclohexanone

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Separatory funnel and distillation apparatus

Procedure:

-

Preparation of the Wittig Reagent (Phosphorus Ylide):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous ether or THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a stoichiometric equivalent of a strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide).

-

Allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional hour. The formation of a characteristic orange-red color indicates the generation of the ylide.

-

-

Reaction with 2-Methylcyclohexanone:

-

Cool the ylide solution back to 0°C.

-

Slowly add a solution of 2-methylcyclohexanone in the same anhydrous solvent to the ylide solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the ylide's color and the formation of a white precipitate (triphenylphosphine oxide) indicate the reaction is proceeding.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure 1-methyl-2-methylenecyclohexane.

-

Chemical Reactivity and Stability

1-Methyl-2-methylenecyclohexane is a reactive alkene due to the presence of the exocyclic double bond. It can undergo various addition reactions typical of alkenes. Under acidic conditions, it is prone to isomerization to the more thermodynamically stable endocyclic alkene, 1-methylcyclohexene.[8]

Hazards and Safety Information

GHS Hazard Classification (Inferred)

The following GHS hazard statements are based on the classification of similar unsaturated hydrocarbons and should be considered provisional in the absence of specific data for 1-methyl-2-methylenecyclohexane.[9][10][11][12]

| Hazard Class | GHS Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapor. |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Specific Target Organ Toxicity - Single Exposure | H336: May cause drowsiness or dizziness. |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Pictograms:

-

Flame (GHS02)

-

Health Hazard (GHS08)

-

Exclamation Mark (GHS07)

-

Environment (GHS09)

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 1-methyl-2-methylenecyclohexane.

Isomerization Pathway

Caption: Isomerization of 1-methyl-2-methylenecyclohexane.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Methyl-2-methylenecyclohexane | C8H14 | CID 137725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-methyl-2-methylidenecyclohexane [stenutz.eu]

- 4. 1-Methyl-2-methylenecyclohexane [webbook.nist.gov]

- 5. 1-Methyl-2-methylenecyclohexane [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. 1-Methylcyclohexene is more stable than methylenecyclohexane (A, in the m.. [askfilo.com]

- 9. dhc-solvent.de [dhc-solvent.de]

- 10. susproc.jrc.ec.europa.eu [susproc.jrc.ec.europa.eu]

- 11. carlroth.com [carlroth.com]

- 12. chem-space.com [chem-space.com]

The Solubility of 1-Methyl-2-methylenecyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-2-methylenecyclohexane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the fundamental principles governing its solubility, qualitative predictions, and standardized experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a substance is primarily dictated by the principle of "like dissolves like."[1][2] This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. 1-Methyl-2-methylenecyclohexane is a nonpolar hydrocarbon.[1][3] Its structure, consisting of carbon-carbon and carbon-hydrogen bonds, results in a relatively even distribution of electron density, making it hydrophobic.

The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and the solvent.[4] For 1-methyl-2-methylenecyclohexane, the predominant intermolecular forces are weak van der Waals forces (London dispersion forces).[1] It will, therefore, be most soluble in solvents with similar intermolecular forces.[1][5] Conversely, it is expected to be virtually insoluble in highly polar solvents like water, as the strong hydrogen bonding between water molecules is energetically more favorable than the weak interactions that would form with a nonpolar solute.[1][4]

Predicted Solubility of 1-Methyl-2-methylenecyclohexane

While specific quantitative data is not available, the solubility of 1-methyl-2-methylenecyclohexane in a range of common organic solvents can be predicted based on their polarity. The following table provides a qualitative assessment of its expected solubility.

| Solvent Name | Chemical Formula | Solvent Type | Predicted Solubility of 1-Methyl-2-methylenecyclohexane |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Nonpolar | High / Miscible |

| Toluene | C₇H₈ | Nonpolar | High / Miscible |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | High / Miscible |

| Chloroform | CHCl₃ | Nonpolar | High / Miscible |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Polar Aprotic | Moderate to Low |

| Acetonitrile | C₂H₃N | Polar Aprotic | Low |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Low |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Low |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Low |

| Methanol | CH₃OH | Polar Protic | Very Low |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute, such as 1-methyl-2-methylenecyclohexane, in an organic solvent.

Objective: To determine the concentration of 1-methyl-2-methylenecyclohexane in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

1-Methyl-2-methylenecyclohexane (solute)

-

Selected organic solvent

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the organic solvent to a series of glass vials.

-

Add an excess amount of 1-methyl-2-methylenecyclohexane to each vial to create a heterogeneous mixture.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microdroplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical technique.

-

Determine the concentration of 1-methyl-2-methylenecyclohexane in the diluted samples by comparing the analytical response to a calibration curve prepared with standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of 1-methyl-2-methylenecyclohexane in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: "Like Dissolves Like" Principle for 1-Methyl-2-methylenecyclohexane.

Caption: General Experimental Workflow for Determining Solubility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1-methylenecyclohexane from 2-Methylcyclohexanol

This document provides detailed protocols for the synthesis of 2-methyl-1-methylenecyclohexane, a substituted methylenecyclohexane (B74748) derivative, starting from 2-methylcyclohexanol (B165396). Two primary synthetic strategies are discussed: the direct acid-catalyzed dehydration of 2-methylcyclohexanol and a more targeted two-step approach involving oxidation followed by a Wittig reaction. The latter is the recommended pathway for achieving the desired product with higher selectivity.

Introduction

The conversion of alcohols to alkenes is a fundamental transformation in organic synthesis. The dehydration of 2-methylcyclohexanol typically results in a mixture of isomeric alkenes, with the major product being the most thermodynamically stable alkene, in accordance with Zaitsev's rule. Consequently, the direct synthesis of the less substituted exo-alkene, 2-methyl-1-methylenecyclohexane, from 2-methylcyclohexanol via simple dehydration is inefficient. A more robust and selective method involves the oxidation of the starting alcohol to the corresponding ketone, followed by the introduction of the methylene (B1212753) group using a Wittig reaction.

Method 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This method involves the E1 elimination of water from 2-methylcyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. This reaction is a classic example of Zaitsev's rule, where the more substituted alkene is the major product.

Reaction Principle

The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds through an E1 mechanism. The hydroxyl group is first protonated by the acid to form a good leaving group (water). Loss of water generates a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation from adjacent carbons leads to a mixture of alkene products. The primary products are 1-methylcyclohexene and 3-methylcyclohexene, with only minor amounts of methylenecyclohexane.

Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, combine 5.0 mL of 2-methylcyclohexanol (cis and trans mixture) and 3.0 mL of 9 M sulfuric acid.[1]

-

Distillation : Assemble a fractional distillation apparatus and heat the reaction mixture using a heating mantle.[1]

-

Product Collection : Collect the distillate, which is a mixture of the alkene products and water, in a receiving flask cooled in an ice bath. Maintain the distillation temperature between 95°C and 100°C.[1][2]

-

Work-up : Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.

-

Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the product mixture.[2]

-

Analysis : The product distribution can be determined by gas chromatography (GC).[3]

Data Presentation: Product Distribution in Acid-Catalyzed Dehydration

| Product | Structure | Typical Yield (%) | Boiling Point (°C) |

| 1-Methylcyclohexene (Major) |  | ~75-80% | 110-111 |

| 3-Methylcyclohexene (Minor) |  | ~15-20% | 104 |

| Methylenecyclohexane (Trace) |  | <5% | 102-103 |

Note: The exact product distribution can vary depending on the reaction conditions, including the acid used and the reaction time.[4]

Signaling Pathway: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

Caption: Reaction pathway for the acid-catalyzed dehydration of 2-methylcyclohexanol.

Method 2: Two-Step Synthesis via Oxidation and Wittig Reaction

This approach offers a highly selective route to 2-methyl-1-methylenecyclohexane. The first step is the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone (B44802), followed by a Wittig reaction to form the target exocyclic alkene.

Step 1: Oxidation of 2-Methylcyclohexanol to 2-Methylcyclohexanone

Reaction Principle

Secondary alcohols can be oxidized to ketones using various oxidizing agents. A common and effective method employs an aqueous solution of chromic acid, generated from sodium dichromate and sulfuric acid.[5]

Experimental Protocol

-

Preparation of Oxidizing Agent : In a beaker, dissolve sodium dichromate dihydrate in water and carefully add concentrated sulfuric acid with stirring. Allow the solution to cool.

-

Oxidation : Place 2-methylcyclohexanol in a conical flask and add the prepared dichromate solution. The temperature of the reaction should be maintained between 55-60°C with external cooling.

-

Work-up : After the reaction is complete, pour the mixture into a round-bottom flask and distill to collect the crude 2-methylcyclohexanone.

-

Purification : The crude product can be purified by extraction with an organic solvent, followed by drying and distillation.

Step 2: Wittig Reaction of 2-Methylcyclohexanone

Reaction Principle

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. For the synthesis of 2-methyl-1-methylenecyclohexane, 2-methylcyclohexanone is treated with methylenetriphenylphosphorane.[6]

Experimental Protocol

-

Ylide Preparation : In a dry, inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF. Cool the suspension to 0°C and add a strong base, such as potassium tert-butoxide, to generate the ylide (a color change to orange-red is indicative of ylide formation).[6]

-

Wittig Reaction : In a separate flask under an inert atmosphere, dissolve 2-methylcyclohexanone in anhydrous THF and cool to 0°C. Slowly add the freshly prepared ylide solution to the ketone solution.[6]

-

Work-up : After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ether or hexanes).

-

Purification : The major byproduct, triphenylphosphine (B44618) oxide, can be removed by flash column chromatography on silica (B1680970) gel to yield the pure 2-methyl-1-methylenecyclohexane.[6]

Data Presentation: Two-Step Synthesis of 2-Methyl-1-methylenecyclohexane

| Step | Reactants | Reagents | Product | Yield (%) |

| 1. Oxidation | 2-Methylcyclohexanol | Na₂Cr₂O₇, H₂SO₄, H₂O | 2-Methylcyclohexanone | ~85-90% |

| 2. Wittig | 2-Methylcyclohexanone, Methyltriphenylphosphonium bromide | Potassium tert-butoxide, THF | 2-Methyl-1-methylenecyclohexane | ~75-85% |

Experimental Workflow: Two-Step Synthesis

Caption: Workflow for the two-step synthesis of 2-methyl-1-methylenecyclohexane.

Conclusion

While the acid-catalyzed dehydration of 2-methylcyclohexanol is a straightforward method for producing a mixture of alkenes, it is not a suitable approach for the selective synthesis of 2-methyl-1-methylenecyclohexane. The two-step synthesis, involving the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone followed by a Wittig reaction, provides a much more controlled and higher-yielding route to the desired exocyclic alkene. This latter method is highly recommended for researchers and drug development professionals requiring this specific structural motif.

References

Application Notes and Protocols: Synthesis of 1-Methyl-2-methylenecyclohexane via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-methyl-2-methylenecyclohexane from 2-methylcyclohexanone (B44802) utilizing the Wittig reaction. The Wittig reaction is a robust and highly selective method for alkene synthesis from carbonyl compounds, offering precise control over the location of the newly formed double bond, which is particularly advantageous in complex molecule synthesis.[1][2] These notes include a summary of reaction parameters, a detailed, step-by-step experimental protocol for the preparation of the Wittig reagent and its subsequent reaction, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction, a Nobel Prize-winning olefination method, transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly known as a Wittig reagent.[1][3][4] This reaction is a cornerstone in organic synthesis due to its reliability and broad applicability.[5] A significant advantage of the Wittig reaction is that the position of the double bond in the resulting alkene is precisely determined by the location of the carbonyl group in the starting material, thus avoiding the formation of isomeric mixtures that can occur with other elimination reactions.[2]

This protocol focuses on the methylenation of 2-methylcyclohexanone, a sterically hindered ketone, to produce 1-methyl-2-methylenecyclohexane. The presence of the alpha-methyl group can pose a challenge, but the use of a non-stabilized ylide, such as methylenetriphenylphosphorane (B3051586), facilitates the desired transformation.[1]

Data Presentation

The following table summarizes the reaction conditions and expected yields for the Wittig methylenation of cyclohexanones.

| Carbonyl Substrate | Wittig Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Cyclohexanone | Ph₃P=CH₂ | n-BuLi | Ether | Overnight | 35-40 | [6] |

| Sterically Hindered Ketones (general) | Ph₃P=CH₂ | t-BuOK | Ether/Benzene | 0.5 - 48 | 90-96 | [1] |

| 2-Methylcyclohexanone | Ph₃P=CH₂ | t-BuOK | THF | 2-24 | >85 (Predicted) | [1] |

Reaction Mechanism and Experimental Workflow